molecular formula C24H25ClN2O4S B3653742 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide

Cat. No.: B3653742
M. Wt: 473.0 g/mol
InChI Key: YNQSOAIHAMDGLK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a sulfonyl group (SO2), a chlorophenyl group (a benzene ring with a chlorine atom), an ethoxyphenyl group (a benzene ring with an ethoxy group), and a methylbenzyl group (a benzene ring with a methyl group and a benzyl group). The presence of these groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. For example, the sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base. The chlorophenyl, ethoxyphenyl, and methylbenzyl groups could be introduced using corresponding halogenated compounds in a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The sulfonyl group is a polar group that could form hydrogen bonds with other molecules. The benzene rings in the chlorophenyl, ethoxyphenyl, and methylbenzyl groups are aromatic and could participate in π-π stacking interactions .


Chemical Reactions Analysis

The types of reactions that this compound could undergo would depend on the specific conditions. For example, under acidic conditions, the sulfonyl group could be protonated and leave as a good leaving group. Under basic conditions, the compound could undergo nucleophilic substitution reactions at the sites of the chlorophenyl, ethoxyphenyl, and methylbenzyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group and the nonpolar benzene rings could give the compound both polar and nonpolar characteristics. This could affect its solubility, melting point, boiling point, and other physical and chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being developed as a pharmaceutical, future research could focus on improving its efficacy, reducing its side effects, or finding new applications. If it’s being developed as a pesticide, future research could focus on improving its effectiveness against pests, reducing its environmental impact, or finding new uses .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-23-10-5-4-9-22(23)26-24(28)17-27(16-19-8-6-7-18(2)15-19)32(29,30)21-13-11-20(25)12-14-21/h4-15H,3,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQSOAIHAMDGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide
Reactant of Route 6
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylbenzyl)glycinamide

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